molecular formula C19H28O4 B1217651 3,7,15-Trihydroxy-5-androsten-17-one

3,7,15-Trihydroxy-5-androsten-17-one

Cat. No.: B1217651
M. Wt: 320.4 g/mol
InChI Key: DAFZPRAMJKYZNI-DAZBISRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,15-Trihydroxy-5-androsten-17-one, also known as this compound, is a useful research compound. Its molecular formula is C19H28O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Hormone Replacement Therapy :
    • Potential Use : This compound may serve as a therapeutic agent in hormone replacement therapies for individuals with androgen deficiencies or related disorders. Its structural similarity to other steroids allows it to modulate hormonal pathways effectively.
    • Case Study : Research has shown that derivatives of 3,7,15-trihydroxy-5-androsten-17-one can enhance androgenic activity while minimizing side effects associated with traditional testosterone therapy.
  • Contraceptive Development :
    • Key Precursor : this compound is a precursor for the synthesis of novel oral contraceptives such as Yasmin. Studies indicate that bioconversion processes can effectively transform dehydroepiandrosterone (DHEA) into this compound using microbial systems .
    • Bioconversion Efficiency : In one study involving Colletotrichum lini, the conversion efficiency of DHEA to this compound improved significantly when specific conditions were optimized .

Biological Activities

  • Androgenic Effects :
    • The compound exhibits weak androgenic properties comparable to those of testosterone. It acts as a metabolic intermediate in androgen synthesis pathways and may influence masculinization in mammalian fetuses .
    • Research Findings : Studies have shown that androsterone (a related compound) can affect fetal development and is involved in the backdoor pathway of dihydrotestosterone synthesis .
  • Neurosteroid Activity :
    • As a neurosteroid, this compound may modulate GABA_A receptors and exhibit anticonvulsant effects. This property suggests potential applications in treating neurological disorders .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
DehydroepiandrosteronePrecursor with a keto group at C-17Widely studied for its role in hormone synthesis
EpiandrosteroneHydroxyl group at C-3; weak androgenic activityMetabolite of testosterone
AndrostenedioneKetone at C-17; no hydroxyls at C-3 or C-7Precursor to testosterone
TestosteroneHydroxyl group at C-17; strong androgenic effectsPrimary male sex hormone

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12?,13-,14+,15+,16?,18+,19-/m1/s1

InChI Key

DAFZPRAMJKYZNI-DAZBISRNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CC=C4[C@@]3(CCC(C4)O)CO

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO

Synonyms

3,16,19-TAO
3,16,19-trihydroxy-5-androsten-17-one
3beta,16alpha,19-trihydroxy-5-androsten-17-one

Origin of Product

United States

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